4-benzyl-5-oxo-N-(1,3-thiazol-2-yl)morpholine-3-carboxamide is a chemical compound with the molecular formula and a molecular weight of approximately 394.4 g/mol. This compound is classified as a morpholine derivative, which incorporates a thiazole moiety, making it of interest in medicinal chemistry due to its potential biological activities.
This compound is sourced from various chemical databases and research articles that highlight its synthesis, properties, and applications. It falls under the category of heterocyclic compounds, specifically those containing both nitrogen and sulfur in their structure, which can exhibit diverse pharmacological effects.
The synthesis of 4-benzyl-5-oxo-N-(1,3-thiazol-2-yl)morpholine-3-carboxamide typically involves several key steps:
The molecular structure of 4-benzyl-5-oxo-N-(1,3-thiazol-2-yl)morpholine-3-carboxamide can be represented using various structural notations:
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4
UEINDTYCRLJSBM-UHFFFAOYSA-N
These representations provide insight into the compound's connectivity and functional groups, which are critical for understanding its reactivity and biological interactions.
4-benzyl-5-oxo-N-(1,3-thiazol-2-yl)morpholine-3-carboxamide can undergo various chemical reactions:
These reactions are significant for modifying the compound to enhance its biological activity or to explore structure-activity relationships.
The physical properties of 4-benzyl-5-oxo-N-(1,3-thiazol-2-yl)morpholine-3-carboxamide include:
Chemical properties include:
Relevant data such as melting point, boiling point, and stability under various conditions are essential for practical applications in research settings but may require specific experimental determination.
The potential applications of 4-benzyl-5-oxo-N-(1,3-thiazol-2-yl)morpholine-3-carboxamide span various fields:
This compound's structural diversity allows for extensive exploration in drug discovery and development processes.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1